N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide is an organic compound that belongs to the class of dibenzothiophenes These compounds are characterized by a thiophene ring fused with two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide typically involves the reaction of dibenzo[b,d]thiophene with N-methylformamide under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained. The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo[b,d]thiophen-2-yl (4-chlorophenyl)methanone
- 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene
- (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one
Uniqueness
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide is unique due to its specific structural features and the presence of the N-methylformamide group. This structural uniqueness can result in distinct chemical properties and reactivity compared to other similar compounds. Its specific applications and potential in various fields further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
183602-78-0 |
---|---|
Molekularformel |
C14H11NOS |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
N-dibenzothiophen-2-yl-N-methylformamide |
InChI |
InChI=1S/C14H11NOS/c1-15(9-16)10-6-7-14-12(8-10)11-4-2-3-5-13(11)17-14/h2-9H,1H3 |
InChI-Schlüssel |
BCBMAFLTGFDRPO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=O)C1=CC2=C(C=C1)SC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.